5-Phenethyl-1,3,5-triazinane-2-thione 5-Phenethyl-1,3,5-triazinane-2-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10945124
InChI: InChI=1S/C11H15N3S/c15-11-12-8-14(9-13-11)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,13,15)
SMILES: C1NC(=S)NCN1CCC2=CC=CC=C2
Molecular Formula: C11H15N3S
Molecular Weight: 221.32 g/mol

5-Phenethyl-1,3,5-triazinane-2-thione

CAS No.:

Cat. No.: VC10945124

Molecular Formula: C11H15N3S

Molecular Weight: 221.32 g/mol

* For research use only. Not for human or veterinary use.

5-Phenethyl-1,3,5-triazinane-2-thione -

Specification

Molecular Formula C11H15N3S
Molecular Weight 221.32 g/mol
IUPAC Name 5-(2-phenylethyl)-1,3,5-triazinane-2-thione
Standard InChI InChI=1S/C11H15N3S/c15-11-12-8-14(9-13-11)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,13,15)
Standard InChI Key DERVQHYGLXXOOB-UHFFFAOYSA-N
SMILES C1NC(=S)NCN1CCC2=CC=CC=C2
Canonical SMILES C1NC(=S)NCN1CCC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a six-membered 1,3,5-triazinane ring, a partially saturated triazine derivative, with two distinct substituents:

  • A phenethyl group (-CH₂CH₂C₆H₅) at the 5-position, introducing aromatic character and steric bulk.

  • A thione group (-C=S) at the 2-position, conferring electrophilic reactivity and hydrogen-bonding capacity .

The chair conformation of the triazinane ring minimizes steric strain, while the phenethyl moiety extends planar aromaticity perpendicular to the heterocycle. This spatial arrangement influences intermolecular interactions and solubility profiles.

Systematic Nomenclature

The IUPAC name 5-phenethyl-1,3,5-triazinane-2-thione reflects substitution patterns and functional group priority . Alternative names include:

  • 5-(2-Phenylethyl)-1,3,5-triazinan-2-thione (German ACD/IUPAC variant)

  • 5-(2-Phényléthyl)-1,3,5-triazinane-2-thione (French ACD/IUPAC variant) .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₁₁H₁₅N₃S
Average mass221.322 g/mol
Monoisotopic mass221.098668 Da
ChemSpider ID645524
Hydrogen bond donors1 (thione S-H tautomer)
Hydrogen bond acceptors3 (two N, one S)

Synthesis and Purification

General Synthetic Routes

The synthesis of 5-phenethyl-1,3,5-triazinane-2-thione follows methodologies analogous to those used for related triazinane thiones . A representative pathway involves:

  • Condensation: Reacting phenethylamine with carbon disulfide (CS₂) in basic aqueous media to form a dithiocarbamate intermediate.

  • Cyclization: Adding formaldehyde (HCHO) to induce cyclization into the triazinane ring.

  • Acidification: Treating with hydrochloric acid (HCl) to precipitate the product .

Critical parameters include:

  • Molar ratios: 1:1:2 for amine:CS₂:HCHO .

  • Temperature: 0–5°C during CS₂ addition to control exothermicity.

  • Purification: Recrystallization from dichloromethane (DCM) or ethanol.

Table 2: Synthetic Conditions for Analogous Compounds

CompoundYield (%)m.p. (°C)SolubilitySource
5-(2-Hydroxyethyl)-3-methyl derivative67130–132DCM
1,5-Dibenzyl analogN/AN/ADCM

Optimization Challenges

Key challenges in scaling synthesis include:

  • Thione tautomerism: Keto-enol equilibria may lead to byproducts without strict pH control.

  • Phenethyl group stability: Potential oxidative degradation of the benzyl moiety under basic conditions.

Physicochemical Properties

Thermodynamic Stability

The compound exhibits moderate thermal stability, with decomposition expected above 200°C based on triazinane analogs. The thione group enhances stability compared to oxo derivatives via resonance delocalization.

Reactivity and Functionalization

Thione Group Reactivity

The C=S moiety participates in:

  • Alkylation: Reacting with alkyl halides to form thioethers.

  • Coordination chemistry: Acting as a soft ligand for transition metals (e.g., Pd, Pt).

Ring Modification

  • Oxidation: Controlled oxidation converts thione to sulfone, altering electronic properties.

  • N-Functionalization: Quaternization of ring nitrogen atoms enhances water solubility.

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